3-Amino-4-[(2-methoxyethyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(2-methoxyethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-5-4-12-9-3-2-7(10(13)14)6-8(9)11/h2-3,6,12H,4-5,11H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXVSYRCBLIMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(2-methoxyethyl)amino]benzoic acid typically involves the reaction of 3-nitro-4-[(2-methoxyethyl)amino]benzoic acid with reducing agents to convert the nitro group to an amino group . Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability . These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(2-methoxyethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
3-Amino-4-[(2-methoxyethyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-4-[(2-methoxyethyl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets. The amino and methoxyethylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methoxybenzoic acid
- 3-Amino-4-methylbenzoic acid
- 3-Amino-4-ethoxybenzoic acid
Uniqueness
Compared to similar compounds, 3-Amino-4-[(2-methoxyethyl)amino]benzoic acid is unique due to the presence of the methoxyethylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Biological Activity
3-Amino-4-[(2-methoxyethyl)amino]benzoic acid, also known as a benzoic acid derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which contributes to its biological activities, including effects on cellular mechanisms and interactions with specific proteins.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O3, and it features an amino group and a methoxyethyl substituent that enhance its solubility and biological activity. The compound's structure is crucial for its interaction with biological targets.
Research indicates that this compound may influence several biochemical pathways:
- Protein Interaction : It has been shown to interact with various enzymes and proteins, potentially modulating their activity. For example, it may enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway, which are critical for protein degradation and cellular homeostasis .
- Cell Signaling : The compound may alter cell signaling pathways, affecting gene expression and cellular metabolism. This modulation could lead to changes in cell proliferation and survival .
Antiproliferative Effects
Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it was tested against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, showing significant inhibition of cell growth without notable cytotoxicity at lower concentrations .
Enzyme Modulation
The compound has shown potential in modulating enzymatic activities related to protein degradation. In vitro studies indicated that it could enhance the activity of cathepsins B and L, which are involved in protein turnover and apoptosis .
Case Studies
- In Vitro Studies : In a study evaluating the effects of benzoic acid derivatives on human foreskin fibroblasts, this compound was found to significantly activate the proteasomal chymotrypsin-like activity at concentrations of 5 μM, suggesting its potential as a therapeutic agent in age-related diseases .
- Cell Growth Inhibition : In another experiment involving various concentrations (1 and 10 μg/mL), the compound did not exhibit cytotoxic effects while promoting proteasomal activity, reinforcing its safety profile for potential therapeutic applications .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution within biological systems. Its solubility due to the methoxyethyl group enhances its bioavailability, making it a suitable candidate for further drug development.
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 3-Amino-4-[(2-methoxyethyl)amino]benzoic acid, and what key steps are involved?
The synthesis typically involves multi-step organic reactions, including:
- Nitration and Reduction : Starting from nitrobenzoic acid derivatives, followed by reduction of the nitro group to an amine using catalysts like palladium on carbon .
- Amination : Introduction of the 2-methoxyethylamino group via nucleophilic substitution or coupling reactions, often under inert atmospheres and controlled temperatures (e.g., 60–80°C) .
- Purification : Techniques such as recrystallization or column chromatography to achieve >98% purity .
Q. How is the structure of this compound characterized using spectroscopic methods?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the positions of the amino, methoxyethyl, and carboxylic acid groups. For example, the methoxy proton signal appears at δ ~3.2–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 255.12) .
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Catalyst Screening : Test palladium, nickel, or enzymatic catalysts for reduction steps to minimize byproducts .
- Temperature Gradients : Use microwave-assisted synthesis for faster amination reactions, reducing side reactions at elevated temperatures (e.g., 100°C for 30 minutes) .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, improving reaction efficiency .
Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing methoxyethyl with pyridyl or cyclohexyl groups) and compare bioactivity .
- Computational Modeling : Dock the compound into target enzymes (e.g., ferroptosis-related GPX4) using software like AutoDock to predict binding affinities .
- Biological Assays : Test analogs in cell-based models (e.g., cancer cell lines) to correlate structural features (e.g., amino group position) with IC₅₀ values .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Assay Standardization : Validate protocols (e.g., consistent cell lines, incubation times) to minimize variability .
- Structural Verification : Re-examine compound purity and stereochemistry, as impurities or racemic mixtures can skew results .
- Meta-Analysis : Compare data across studies using tools like PCA (Principal Component Analysis) to identify confounding variables (e.g., solvent effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
